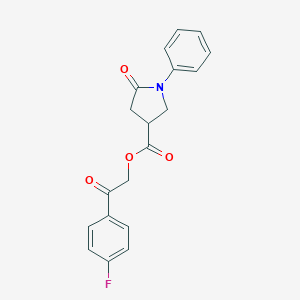

2-(4-Fluorophenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Fluorophenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate, also known as FPOP, is a chemical compound that has been widely used in scientific research. FPOP is a photoreactive probe that is used to study protein structure and dynamics. It is also used in the analysis of protein-protein interactions and protein-ligand interactions.

Mecanismo De Acción

The mechanism of action of 2-(4-Fluorophenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate involves its ability to react with amino acid residues in proteins upon exposure to UV light. This compound contains a carbonyl group that can react with the amino groups of lysine and histidine residues in proteins. This reaction results in the formation of a covalent bond between this compound and the protein, which can then be analyzed using mass spectrometry.

Biochemical and Physiological Effects:

This compound has no known biochemical or physiological effects. It is a non-toxic compound that is used solely for scientific research purposes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 2-(4-Fluorophenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate is its ability to label proteins in a site-specific manner. This allows researchers to study the interactions of specific amino acid residues in proteins with other proteins or ligands. This compound is also a non-toxic compound that can be used in vivo.

One limitation of this compound is its dependence on UV light for its reaction with proteins. This can limit its use in certain experiments where UV light cannot be used. This compound also has a relatively short half-life, which can make it difficult to study long-term protein dynamics.

Direcciones Futuras

There are many potential future directions for the use of 2-(4-Fluorophenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate in scientific research. One area of interest is the study of protein-protein interactions in complex biological systems. This compound could be used to study the interactions of multiple proteins in a single experiment, providing valuable insights into the regulation of biological pathways.

Another potential future direction is the development of new photoreactive probes that can be used in conjunction with this compound. These probes could be designed to target specific amino acid residues in proteins, allowing for even more precise analysis of protein structure and dynamics.

Overall, this compound is a valuable tool in scientific research that has many potential applications in the study of protein structure and dynamics. Its site-specific labeling capabilities and non-toxic nature make it an attractive option for many experiments. As new techniques and technologies are developed, this compound will likely continue to play an important role in the study of biological systems.

Métodos De Síntesis

The synthesis of 2-(4-Fluorophenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate involves the reaction of 1-phenyl-3-pyrrolidinone with ethyl 4-fluorobenzoate in the presence of a base. The resulting product is then treated with oxalyl chloride to form the acid chloride. This acid chloride is then reacted with the amino acid glycine to form this compound.

Aplicaciones Científicas De Investigación

2-(4-Fluorophenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate has been widely used in scientific research to study protein structure and dynamics. It is a photoreactive probe that can be used to label proteins and study their interactions with other proteins or ligands. This compound is also used in the analysis of protein-protein interactions and protein-ligand interactions. It has been used to study the binding of small molecules to proteins, as well as the conformational changes that occur in proteins upon ligand binding.

Propiedades

Fórmula molecular |

C19H16FNO4 |

|---|---|

Peso molecular |

341.3 g/mol |

Nombre IUPAC |

[2-(4-fluorophenyl)-2-oxoethyl] 5-oxo-1-phenylpyrrolidine-3-carboxylate |

InChI |

InChI=1S/C19H16FNO4/c20-15-8-6-13(7-9-15)17(22)12-25-19(24)14-10-18(23)21(11-14)16-4-2-1-3-5-16/h1-9,14H,10-12H2 |

Clave InChI |

DXVQIIKAGUMYNM-UHFFFAOYSA-N |

SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)F |

SMILES canónico |

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-({[1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271182.png)

![3-({[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B271186.png)